molecular formula C6H6N2O2 B145779 4-Methylpyrimidine-5-carboxylic acid CAS No. 157335-92-7

4-Methylpyrimidine-5-carboxylic acid

Cat. No.: B145779
CAS No.: 157335-92-7
M. Wt: 138.12 g/mol
InChI Key: MGRYVXAAUYHOSI-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-5-carboxylic acid (CAS: 157335-92-7) is a pyrimidine derivative featuring a carboxylic acid group at position 5 and a methyl substituent at position 4 of the heterocyclic ring . Its molecular formula is C₆H₆N₂O₂, with a molecular weight of 154.12 g/mol. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of fused heterocycles like furopyrimidines via reactions with thionyl chloride . The carboxylic acid group enhances reactivity, enabling amidation, esterification, and cyclization, while the methyl group influences steric and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-5-carboxylic acid typically involves the hydrolysis of ethyl 4-methylpyrimidine-5-carboxylate. The ester is refluxed with sodium hydroxide in water, followed by acidification with concentrated hydrochloric acid to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar hydrolysis reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological and industrial applications .

Scientific Research Applications

Pharmaceutical Applications

4-Methylpyrimidine-5-carboxylic acid has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit significant biological activities, including:

  • Antiphlogistic Properties : Compounds derived from this compound have been reported to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Analgesic and Antirheumatic Agents : These compounds are also investigated for their analgesic properties, providing pain relief in conditions such as arthritis .

Case Study: Synthesis of Derivatives

A notable synthesis process involves the reaction of this compound with various amines to produce substituted pyrimidines. For instance, the reaction with dimethylamino compounds yields derivatives that have shown promising antirheumatic activity.

Compound Synthesis Method Biological Activity
4-(3-trifluoromethyl anilino)-5-cyano pyrimidineReaction with ammoniaAntiphlogistic
4-(N-methylanilino)-5-cyano pyrimidineSaponification of cyano groupAnalgesic

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical transformations makes it valuable in constructing diverse organic frameworks.

Applications in Synthesis

  • As a Precursor : It can be used to synthesize other pyrimidine derivatives through reactions such as alkylation and acylation.
  • Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals, which are useful in catalysis.

Research Insights

Recent studies have highlighted the potential of this compound in drug development. Its derivatives have been screened for various biological activities, leading to the discovery of new therapeutic agents.

Notable Research Findings

  • A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives exhibit selective inhibition against specific enzyme targets involved in inflammatory pathways .
  • Another research highlighted its role in synthesizing novel compounds that showed enhanced activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Methylpyrimidine-5-carboxylic Acid (CAS: 5194-32-1)

  • Structure : Methyl group at position 2, carboxylic acid at position 5.
  • Molecular Formula : C₆H₆N₂O₂ (same as 4-methyl isomer).
  • Key Differences: Positional isomerism alters electronic distribution. Similarity score: 0.74 .

2-Hydroxypyrimidine-5-carboxylic Acid (CAS: 38324-83-3)

  • Structure : Hydroxyl group at position 2, carboxylic acid at position 5.
  • Molecular Formula : C₅H₄N₂O₃.
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Similarity score: 0.90, indicating high structural overlap but distinct acidity (pKa ~3.5–4.5 for carboxylic acid vs. ~9–10 for hydroxyl) .

4-Methyl-2-sulfanylpyrimidine-5-carboxylic Acid (CAS: 861212-78-4)

  • Structure : Sulfanyl (-SH) group at position 2, methyl at position 4.
  • Molecular Formula : C₆H₆N₂O₂S.
  • Key Differences : The thiol group increases molecular weight (170.19 g/mol) and reactivity, enabling disulfide bond formation or metal chelation. This compound may exhibit distinct biological activity, such as antiviral or enzyme inhibition properties .

Substitutions with Aromatic and Bulky Groups

4-Methyl-2-phenylpyrimidine-5-carboxylic Acid (CAS: 103249-79-2)

  • Structure : Phenyl group at position 2, methyl at position 4.
  • Molecular Formula : C₁₂H₁₀N₂O₂.
  • Molecular weight (214.22 g/mol) is significantly higher than the parent compound .

TERT-BU-Me-PyCA (2-(4-(tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic Acid)

  • Structure : Bulky tert-butylphenyl group at position 2.
  • Molecular Formula : C₁₆H₁₈N₂O₂.
  • Such modifications are common in drug design to optimize pharmacokinetics .

Halogen and Amino Substitutions

2-Chloro-5-methylpyrimidine-4-carboxylic Acid (CAS: 933746-10-2)

  • Structure : Chlorine at position 2, methyl at position 5, carboxylic acid at position 4.
  • Molecular Formula : C₆H₅ClN₂O₂.
  • Key Differences : The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid (pKa ~2.5–3.0) and enhances reactivity in nucleophilic aromatic substitutions. Molecular weight: 172.57 g/mol .

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid (CAS: 89853-87-2)

  • Structure: Amino group at position 4, ethylthio (-S-CH₂CH₃) at position 2.
  • Molecular Formula : C₇H₉N₃O₂S.
  • Key Differences: The amino group enables hydrogen bonding, while the ethylthio substituent increases lipophilicity.

Fluorinated Derivatives

2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic Acid (CAS: 1547281-94-6)

  • Structure: Difluorophenylamino group at position 2, methyl at position 4.
  • Molecular Formula : C₁₂H₉F₂N₃O₂.
  • Key Differences : Fluorine atoms enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. The compound’s molecular weight (265.22 g/mol) and polarity make it suitable for targeting CNS receptors .

Biological Activity

4-Methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into the compound's properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms. The presence of a carboxylic acid group enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

2. Anticancer Potential

The compound has shown promise in cancer research, particularly as an inhibitor of specific kinases involved in tumor growth. Structure-activity relationship (SAR) studies revealed that modifications to the pyrimidine ring could enhance its potency against cancer cell lines . For example, derivatives of this compound have been synthesized and tested, with some exhibiting IC50 values in the low micromolar range against various cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for key enzymes involved in nucleic acid metabolism and protein synthesis, impacting cellular proliferation and survival .
  • Receptor Modulation : It may interact with specific cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis .
  • Gene Expression Alteration : By influencing transcription factors, it can modulate the expression of genes involved in stress response and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as a therapeutic agent against bacterial infections .

Case Study 2: Cancer Cell Line Testing

A series of derivatives based on this compound were synthesized and evaluated for anticancer activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Notably, one derivative exhibited an IC50 value of 0.75 µM against MCF-7 cells, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by structural modifications. Table 1 summarizes the SAR findings related to various substitutions on the pyrimidine ring:

CompoundSubstitutionActivity (IC50)
AMethyl at C40.75 µM (MCF-7)
BEthyl at C41.2 µM (A549)
CHydroxyl at C22.0 µM (E. coli)
DNo substitution>10 µM

Q & A

Q. What are the optimal synthetic routes for 4-methylpyrimidine-5-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
A common approach involves hydrolysis of the corresponding ester derivative. For example, ethyl 2-amino-4-methylpyrimidine-5-carboxylate can be refluxed with KOH in methanol, yielding 95.4% of the carboxylic acid after acidification . Optimization may include adjusting reaction time (e.g., 18 hours for complete conversion), solvent selection (methanol for solubility), and stoichiometric ratios (3:1 KOH:ester). Alternative routes, such as cyclocondensation of precursors like acetoacetate derivatives, can also be explored, with DMF-DMA as a condensing agent .

Q. How can spectroscopic techniques (FT-IR, NMR) be utilized to confirm the structure of this compound and its derivatives?

Methodological Answer:

  • FT-IR : Key peaks include C=O stretching (~1672 cm⁻¹ for the carboxylic acid group) and N-H bending (~3273 cm⁻¹ for amino groups in derivatives) .
  • ¹H NMR : Distinct signals arise from the methyl group (δ ~2.52 ppm) and aromatic protons (δ ~8.63 ppm for pyrimidine ring protons). For ester derivatives, ethyl groups show characteristic triplets (δ ~1.3–1.5 ppm) .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms or regiochemistry .

Q. What strategies can address contradictions in reported synthetic yields or spectral data for derivatives of this compound?

Methodological Answer:

  • Reproducibility Checks : Verify purity of starting materials (e.g., CAS 31462-59-6 for the parent compound) and reaction conditions (temperature, solvent grade) .
  • Data Harmonization : Use standardized databases (e.g., PubChem, Reaxys) to cross-reference spectral libraries. Discrepancies in melting points (>300°C vs. 316–320°C) may arise from polymorphic forms or impurities .
  • Advanced Characterization : Employ X-ray crystallography or high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation .

Q. How can structural modifications of this compound enhance its biological activity, such as antimicrobial properties?

Methodological Answer:

  • Derivatization : Introduce substituents like tert-butylphenyl groups or diaminobutyric acid linkages to improve membrane permeability. For example, replacing fatty acid chains with aromatic moieties increased Gram-negative bacterial uptake in arylomycin analogs .
  • SAR Studies : Test substituents at the 4- and 5-positions for effects on target binding. Bromination at the 5-position (e.g., 5-bromo-4-methylpyrimidine-2-carboxylic acid) may enhance halogen bonding with enzymes .

Q. What computational tools are recommended for predicting the reactivity and stability of this compound derivatives?

Methodological Answer:

  • Database Mining : Use PubChem’s PISTACHIO and BKMS_METABOLIC databases for metabolic pathway predictions .
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Model interactions with biological targets (e.g., TonB-dependent receptors) to guide design of uptake-enhanced derivatives .

Q. What laboratory safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of powders (particle size <10 μm) .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in approved chemical waste streams .

Q. How can reaction mechanisms for amidation or esterification of this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify intermediates (e.g., mixed anhydrides in carbodiimide-mediated couplings) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace carboxylate activation pathways in coupling reactions .
  • Computational Modeling : Apply transition state theory (e.g., Gaussian software) to predict activation energies for nucleophilic acyl substitutions .

Q. What advanced techniques enable the synthesis of complex derivatives, such as peptide-pyrimidine conjugates?

Methodological Answer:

  • Solid-Phase Synthesis : Immobilize the carboxylic acid on Wang resin for iterative coupling with amino acids .
  • Parallel Synthesis : Use solution-phase libraries (e.g., 24-membered amide libraries) with automated liquid handlers to screen for bioactivity .
  • Click Chemistry : Employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole motifs for enhanced solubility .

Q. What role does this compound play in heterocyclic chemistry and drug discovery?

Methodological Answer:

  • Scaffold Utility : The pyrimidine core serves as a bioisostere for purines, enabling kinase inhibition (e.g., EGFR inhibitors) .
  • Fragment-Based Design : Combine with pharmacophores like piperazine (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides) to target GPCRs .

Q. How can mechanistic insights into decarboxylation or ring-opening reactions of this compound be obtained?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>300°C) to assess thermal stability .
  • Isotope Effects : Use ¹³C-labeled carboxyl groups to study CO₂ release kinetics via mass spectrometry .
  • In Situ Spectroscopy : Monitor ring-opening via Raman spectroscopy during acid-catalyzed hydrolysis .

Properties

IUPAC Name

4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRYVXAAUYHOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565464
Record name 4-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157335-92-7
Record name 4-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-pyrimidinecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Intermediate 52 (2.6 g, 15.64 mmol) dissolved in sodium hydroxide solution (1.88 g, 47 mmol in 4 ml water) and refluxed. The reaction mixture was cooled to rt and acidified with con HCl to obtain the solid. Solid that obtained was filtered and dried to obtain the title compound (1.5 g) as an yellow solid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 13.5 (bs, 1H), 9.14 (s, 1H), 9.05 (s, 1H), 2.71 (s, 3H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylpyrimidine-5-carboxylic acid
4-Methylpyrimidine-5-carboxylic acid
4-Methylpyrimidine-5-carboxylic acid
4-Methylpyrimidine-5-carboxylic acid
4-Methylpyrimidine-5-carboxylic acid
4-Methylpyrimidine-5-carboxylic acid

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